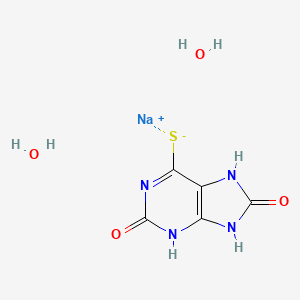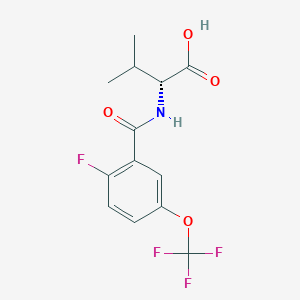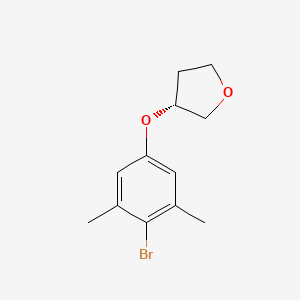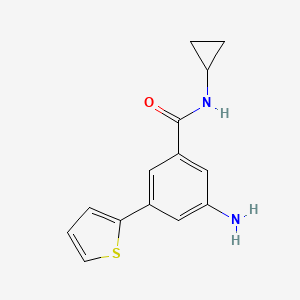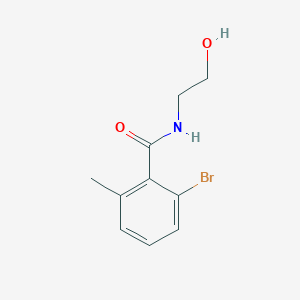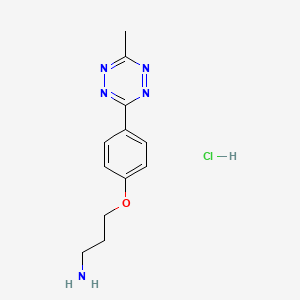
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride
説明
This compound, also known as Methyltetrazine-amine hydrochloride, has the empirical formula C10H12ClN5 and a molecular weight of 237.69 . It is a derivative of 1,2,4,5-tetrazine, a class of compounds known for their reactivity and use in bioorthogonal labeling and cell detection applications . The stability of Methyltetrazine-amine is substantially improved compared to hydrogen substituted tetrazine-amine .
Chemical Reactions Analysis
The tetrazine ring in this compound is known to react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage . This reactivity is a key feature of tetrazine derivatives and is utilized in bioorthogonal chemistry.Physical And Chemical Properties Analysis
This compound is a solid at 20°C and should be stored under inert gas at -20°C . It is sensitive to light, moisture, and heat . The compound appears as a red to dark red to dark purple powder or crystal .科学的研究の応用
High-Nitrogen Tetrazine Derivatives : This compound has been synthesized to create high-nitrogen tetrazine derivatives. These derivatives exhibit different thermal stabilities and energetic characteristics, making them significant for various applications in materials science (Rudakov et al., 2017).
Insecticidal Activity : Derivatives of this compound have shown good activity against lepidopterous pests in bioassays, indicating potential applications in agriculture and pest control (Ni Jue-ping, 2011).
Inhibitors of Fatty Acid Amide Hydrolase : Certain derivatives have been identified as potent inhibitors of fatty acid amide hydrolase, with stability in phase I metabolism. This suggests potential pharmaceutical applications, especially in the context of metabolic disorders (Garzinsky et al., 2018).
Polymerization Catalyst : Aluminum-methyl complexes supported by phenoxy-amine ligands derived from this compound have been used in the ring-opening polymerization of rac-lactide. This process leads to the controlled formation of polylactide (PLA), a biodegradable polymer, indicating its use in sustainable materials science (Tang & Gibson, 2007).
Antimicrobial Activity : Some compounds synthesized from this chemical have shown moderate antimicrobial activity against various bacterial and fungal strains. This hints at potential uses in developing new antimicrobial agents (Sah et al., 2014).
Metal Complexes and Luminescence : The compound's derivatives, when complexed with metals, exhibit a switch-on of luminescence. This is particularly noted with diamagnetic Zn(II) and Cd, indicating applications in materials science, especially in developing luminescent materials (Stetsiuk et al., 2019).
Antimalarial Activity : Certain derivatives displayed modest antimalarial activity, suggesting their potential use in the development of antimalarial drugs (Werbel et al., 1979).
Thermal Properties and Energetic Derivatives : The introduction of specific functional groups in the derivatives of this compound has been shown to improve their thermal properties and energetic characteristics. This can be crucial in designing new materials with enhanced stability and performance (Chen et al., 2018).
Conversion into Phosphinines : It has been used in the conversion of furan compounds into phosphinines, facilitating both structural analysis and chemical synthesis (Mao & Mathey, 2011).
Thermal Degradation Studies : Its derivatives have been utilized to understand the thermal degradation mechanism in aromatic amine-cured epoxide resins, contributing to advancements in polymer chemistry (Paterson-Jones, 1975).
Safety and Hazards
特性
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.ClH/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13;/h3-6H,2,7-8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDVXFULRWTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride | |
CAS RN |
1802908-03-7 | |
| Record name | 1-Propanamine, 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802908-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



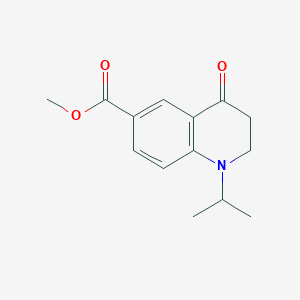
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B8127618.png)
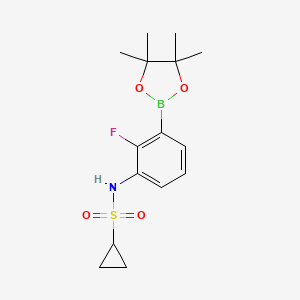


![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)



